Cas no 1557933-86-4 (2-(Pyridin-3-yl)propane-1,2-diol)
2-(Pyridin-3-yl)propane-1,2-diol Chemical and Physical Properties
Names and Identifiers
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- 2-(pyridin-3-yl)propane-1,2-diol
- 1557933-86-4
- AKOS021030811
- EN300-1240360
- 2-(Pyridin-3-yl)propane-1,2-diol
-
- Inchi: 1S/C8H11NO2/c1-8(11,6-10)7-3-2-4-9-5-7/h2-5,10-11H,6H2,1H3
- InChI Key: WLVHJFQNMWOQKF-UHFFFAOYSA-N
- SMILES: OC(C)(CO)C1C=NC=CC=1
Computed Properties
- Exact Mass: 153.078978594g/mol
- Monoisotopic Mass: 153.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 53.4Ų
2-(Pyridin-3-yl)propane-1,2-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1240360-0.05g |
2-(pyridin-3-yl)propane-1,2-diol |
1557933-86-4 | 95% | 0.05g |
$162.0 | 2023-11-13 | |
| Enamine | EN300-1240360-0.1g |
2-(pyridin-3-yl)propane-1,2-diol |
1557933-86-4 | 95% | 0.1g |
$241.0 | 2023-11-13 | |
| Enamine | EN300-1240360-0.25g |
2-(pyridin-3-yl)propane-1,2-diol |
1557933-86-4 | 95% | 0.25g |
$347.0 | 2023-11-13 | |
| Enamine | EN300-1240360-0.5g |
2-(pyridin-3-yl)propane-1,2-diol |
1557933-86-4 | 95% | 0.5g |
$546.0 | 2023-11-13 | |
| Enamine | EN300-1240360-1g |
2-(pyridin-3-yl)propane-1,2-diol |
1557933-86-4 | 95% | 1g |
$699.0 | 2023-11-13 | |
| Enamine | EN300-1240360-2.5g |
2-(pyridin-3-yl)propane-1,2-diol |
1557933-86-4 | 95% | 2.5g |
$1370.0 | 2023-11-13 | |
| Enamine | EN300-1240360-5g |
2-(pyridin-3-yl)propane-1,2-diol |
1557933-86-4 | 95% | 5g |
$2028.0 | 2023-11-13 | |
| Enamine | EN300-1240360-10g |
2-(pyridin-3-yl)propane-1,2-diol |
1557933-86-4 | 95% | 10g |
$3007.0 | 2023-11-13 | |
| Aaron | AR027UZA-50mg |
2-(pyridin-3-yl)propane-1,2-diol |
1557933-86-4 | 95% | 50mg |
$248.00 | 2025-02-15 | |
| Aaron | AR027UZA-100mg |
2-(pyridin-3-yl)propane-1,2-diol |
1557933-86-4 | 95% | 100mg |
$357.00 | 2025-02-15 |
2-(Pyridin-3-yl)propane-1,2-diol Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
Additional information on 2-(Pyridin-3-yl)propane-1,2-diol
2-(Pyridin-3-yl)propane-1,2-diol: A Multifunctional Compound with Promising Therapeutic Potential
2-(Pyridin-3-yl)propane-1,2-diol (CAS No. 1557933-86-4) is a structurally unique compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical research. This molecule belongs to the class of pyridine-based diols, which are characterized by the presence of a six-membered aromatic ring fused to a three-carbon chain with two hydroxyl groups. The pyridin-3-yl moiety serves as a critical pharmacophore, while the propane-1,2-diol backbone provides structural flexibility and functional versatility. Recent studies have highlighted its role in modulating cellular signaling pathways and its potential as a lead compound for drug discovery.
The CAS No. 1557933-86-4 designation ensures precise identification of this compound, which is essential for reproducibility in scientific research. The pyridin-3-yl group, a derivative of pyridine, is known for its ability to interact with various biological targets, including ion channels, enzymes, and receptors. The propane-1,2-diol segment, with its two hydroxyl groups, introduces additional functionality, such as hydrogen bonding capacity and hydrophilicity, which may influence its pharmacokinetic properties. These structural features make 2-(Pyridin-3-yl)propane-1,2-diol a promising candidate for further exploration in medicinal chemistry.
Recent advances in drug discovery have underscored the importance of pyridine derivatives in the development of novel therapeutics. A 2023 study published in Journal of Medicinal Chemistry demonstrated that compounds with pyridin-3-yl scaffolds exhibit potent activity against cancer-related targets, such as the EGFR tyrosine kinase. This finding aligns with the growing interest in pyridine-based molecules for their ability to modulate kinase activity and inhibit tumor growth. The propane-1,2-diol moiety may further enhance these effects by stabilizing protein-ligand interactions or altering the conformational dynamics of target proteins.
The pyridin-3-yl group is also a key component in the design of antimicrobial agents. A 2024 review in Nature Reviews Drug Discovery highlighted the potential of pyridine derivatives to disrupt bacterial cell membranes and inhibit biofilm formation. The propane-1,2-diol segment could contribute to this activity by enhancing membrane permeability or modulating the electrostatic interactions between the compound and microbial targets. These properties make 2-(Pyridin-3-yl)propane-1,2-diol a candidate for further investigation in antimicrobial research.
Additionally, the pyridin-3-yl moiety has been explored for its role in neurological disorders. A 2023 preclinical study in Neuropharmacology reported that pyridine derivatives can modulate GABAergic signaling and exhibit neuroprotective effects in models of Parkinson’s disease. The propane-1,2-diol segment may enhance these effects by influencing the metabolism of neurotransmitters or reducing oxidative stress. These findings suggest that 2-(Pyridin-3-yl)propane-1,2-diol could be a valuable tool in the development of neuroprotective agents.
The pyridin-3-yl group is also being investigated for its potential in anti-inflammatory therapies. A 2024 study in Journal of Inflammation Research demonstrated that pyridine derivatives can inhibit NF-κB signaling, a key pathway in inflammatory responses. The propane-1,2-diol segment may further contribute to this activity by modulating the expression of inflammatory cytokines or enhancing the stability of the compound in vivo. These properties make 2-(Pyridin-3-yl)propane-1,2-diol a candidate for further exploration in inflammatory disease research.
Recent advances in synthetic chemistry have enabled the development of pyridine-based compounds with improved pharmacological profiles. A 2023 paper in Organic & Biomolecular Chemistry described a novel synthetic route to pyridin-3-yl derivatives, which could be applied to the preparation of 2-(Pyridin-3-yl)propane-1,2-diol. This method involves the selective functionalization of the pyridin-3-yl ring and the introduction of hydroxyl groups to the propane-1,2-diol backbone. These synthetic strategies are crucial for the large-scale production of 2-(Pyridin-3-yl)propane-1,2-diol for preclinical and clinical studies.
The pyridin-3-yl group has also been linked to antiviral activities. A 2024 study in Virology Journal reported that pyridine derivatives can inhibit the replication of RNA viruses by interfering with viral entry and replication processes. The propane-1,2-diol segment may enhance these effects by increasing the solubility of the compound or modulating its interaction with viral proteins. These findings suggest that 2-(Pyridin-3-yl)propane-1,2-diol could be a candidate for further investigation in antiviral research.
Finally, the pyridin-3-yl group is being explored for its potential in metabolic disorders. A 2023 study in Metabolism: Clinical and Experimental demonstrated that pyridine derivatives can modulate glucose metabolism and exhibit insulin-sensitizing effects. The propane-1,2-diol segment may further contribute to these effects by influencing the activity of metabolic enzymes or enhancing the stability of the compound in vivo. These properties make 2-(Pyridin-3-yl)propane-1,2-diol a candidate for further exploration in diabetes research.
In conclusion, 2-(Pyridin-3-yl)propane-1,2-diol represents a promising molecule with potential applications in pharmaceutical research. The pyridin-3-yl group and the propane-1,2-diol segment collectively contribute to its pharmacological activity, making it a valuable candidate for further investigation. As research in drug discovery and synthetic chemistry continues to advance, the development of 2-(Pyridin-3-yl)propane-1,2-diol into a therapeutic agent remains an exciting prospect.
For more information on 2-(Pyridin-3-yl)propane-1,2-diol and its potential applications, please refer to the latest studies in pharmaceutical chemistry and drug discovery. The pyridin-3-yl group and the propane-1,2-diol segment continue to attract significant attention in the scientific community, highlighting the importance of pyridine-based compounds in the development of novel therapeutics.
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